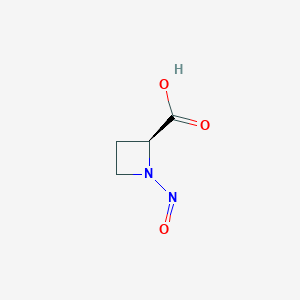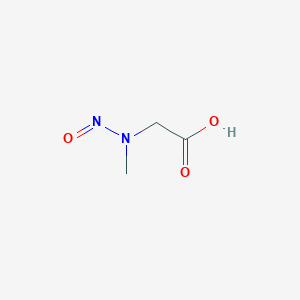
Octyl 9,10-époxystearate
Vue d'ensemble
Description
Octyl 9,10-epoxystearate is a chemical compound with the molecular formula C26H50O3 . It is also known by other names such as Octyl 3-Octyloxiraneoctanoic Acid, octyl 8- (3-octyloxiran-2-yl)octanoate, and 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester .
Molecular Structure Analysis
The molecular structure of Octyl 9,10-epoxystearate consists of 26 carbon atoms, 50 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 410.37599545 g/mol .Chemical Reactions Analysis
Octyl 9,10-epoxystearate is an epoxystearate resulting from the deprotonation of the carboxy group of 9,10-epoxyoctadecanoic acid . This suggests that it may participate in reactions typical of epoxides and carboxylates.Physical And Chemical Properties Analysis
Octyl 9,10-epoxystearate has a molecular weight of 410.7 g/mol . It has a boiling point of 422.9±18.0 °C at 760 mmHg . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has a high XLogP3-AA value of 9.9, indicating that it is highly lipophilic .Applications De Recherche Scientifique
Synthèse d'acétals cycliques (cétals)
Le composé Octyl 9,10-époxystearate peut être utilisé dans la synthèse d'acétals cycliques (cétals) à partir d'oléochimiques . Les sélectivités de réaction des réactions d'ouverture de cycle catalysées par les acides d'oléate de méthyle époxydé (9,10-époxystearate de méthyle ; EMO), pour former des produits cétal (acétal) ou ester ramifié ont été étudiées .
Formation de nouvelles molécules hydrophobes
Ces recherches pourraient contribuer à la formation de nouvelles molécules hydrophobes pour la synthèse de nouveaux tensioactifs à partir d'oléochimiques . En contrôlant la température et la concentration en acide, la distribution des produits de la réaction de l'EMO avec l'acide lévulinique bifonctionnel peut être contrôlée .
Changements chimiques dans des conditions gastriques simulées
L'this compound, ainsi que d'autres composés, a été sélectionné comme composé modèle portant les groupes fonctionnels oxygénés que l'on trouve principalement dans les composés d'oxydation formés aux températures élevées de la friture . Des modifications importantes des lipides oxydés alimentaires se sont produites lors de la digestion gastrique, et le faible pH du fluide gastrique a joué un rôle important .
Amélioration de la stabilité dans des conditions réactionnelles
Le 9,10-dihydroxystearate de méthyle intermédiaire a été d'abord utilisé comme substrat modèle pour avoir un aperçu des réactions secondaires . Ainsi, la stabilité du 9,10-époxystearate de méthyle intermédiaire et du diol vicinal a été considérablement améliorée dans des conditions réactionnelles .
Formation de 9,10-dihydroxystearate de méthyle
Le 9,10-dihydroxystearate de méthyle a été détecté après digestion du 9,10-époxystearate de méthyle . Cela montre le potentiel de l'this compound dans la formation d'autres composés utiles.
Pertes dans des conditions gastriques simulées
Des pertes de 9,10-époxystearate de méthyle dans la plage de 17,8 à 58,8 % ont été constatées dans des conditions gastriques simulées
Mécanisme D'action
Octyl 9,10-epoxystearate is known to react with a variety of functional groups in order to form covalent bonds. Specifically, it can react with hydroxyl, carboxyl, and amino groups in order to form ester, amide, and ether bonds, respectively.
Biochemical and Physiological Effects
Octyl 9,10-epoxystearate has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the synthesis of fatty acids and cholesterol, as well as the inhibition of the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of octyl 9,10-epoxystearate in laboratory experiments has several advantages, including its low cost, its low toxicity, and its wide availability. However, it also has several limitations, such as its low solubility in water and its tendency to form insoluble polymers when exposed to air or light.
Orientations Futures
In the future, octyl 9,10-epoxystearate is expected to continue to be used in the synthesis of polymers, surfactants, and other chemical compounds. It is also likely to be further explored for its potential applications in the production of pharmaceuticals and biochemicals, as well as its potential use in the development of new materials and technologies. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its potential toxicity.
Propriétés
IUPAC Name |
octyl 8-(3-octyloxiran-2-yl)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-25(29-24)21-17-13-11-14-18-22-26(27)28-23-19-15-10-8-6-4-2/h24-25H,3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBARIGPBPUBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861724 | |
| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
422 °F OC | |
| Record name | OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
106-84-3 | |
| Record name | Octyl epoxystearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl 3-octyloxiran-2-octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)







